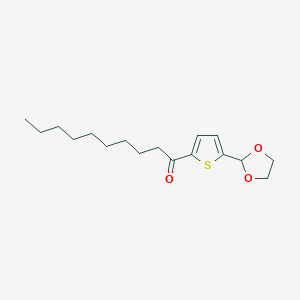

5-(1,3-二氧戊环-2-基)-2-噻吩基壬基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

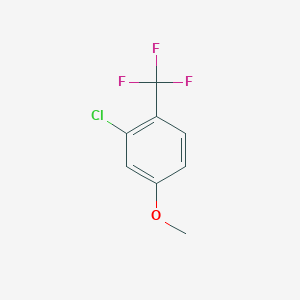

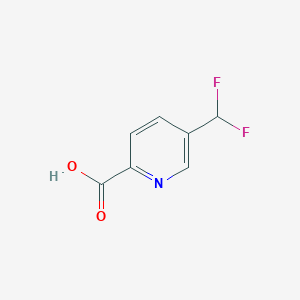

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone” is a complex organic molecule. The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The thiophene part of the molecule is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of 1,3-dioxolanes has been reported in the literature. A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another study reported that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .Molecular Structure Analysis

The molecular structure of 1,3-dioxolanes is well established. They are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .Chemical Reactions Analysis

1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . An efficient oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst gave esters .科学研究应用

分子建模和抗氧化剂评估

二-2-噻吩基酮的新型衍生物,包括与 5-(1,3-二氧戊环-2-基)-2-噻吩基壬基酮相关的结构,已被合成并评估其抗氧化活性。进行了包括 HOMO-LUMO 能量分析在内的量子化学计算,以评估它们的反应性。值得注意的是,具有噻唑环的化合物表现出显着的抗氧化活性,IC50 值与维生素 C 相当。这突出了此类衍生物在抗氧化剂应用中的潜力 (Althagafi, 2022).

甘油增值和缩醛化

甘油与各种醛和酮(包括与 5-(1,3-二氧戊环-2-基)-2-噻吩基壬基酮相关的那些)的酸催化缩合研究证明了合成新型平台化学品的潜力。这些化学品,例如 [1,3] 二氧戊环-5-醇,可用作有价值衍生物的前体,表明此类反应在利用可再生资源创造新化合物中的效用 (Deutsch, Martin, & Lieske, 2007).

羰基化合物的感光笼罩

使用 1,3-二氧戊环结构开发羰基化合物的感光笼罩方法,为光照射后这些化合物的受控释放提供了创新方法。该技术可能有助于各种科学研究应用,特别是在需要对某些化学功能的活化进行精确控制的领域 (Kostikov, Malashikhina, & Popik, 2009).

有机化学中的合成应用

2-(1,3-二氧戊环-2-基)苯基酮烯的合成和反应性,其与 5-(1,3-二氧戊环-2-基)-2-噻吩基壬基酮具有核心结构,已在有机化学中得到探索。这些化合物经历 [1,5]-H 转移和闭环序列以产生各种环状结构,证明了它们在合成应用中的多功能性 (Vidal, Marín‐Luna, & Alajarín, 2014).

未来方向

The future directions for the research and application of 1,3-dioxolanes are promising. They are widely used in natural product syntheses and represent important intermediates and end-products in various industries . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This suggests that 1,3-dioxolanes could be used in the synthesis of a wide range of complex organic molecules in the future.

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNWSGCGOBYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641879 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone | |

CAS RN |

898771-96-5 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)